molecular formula C19H21N3O2 B2891590 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868978-00-1

2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

Katalognummer: B2891590
CAS-Nummer: 868978-00-1
Molekulargewicht: 323.396
InChI-Schlüssel: OYMKJSCVADDUKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a synthetic chemical compound designed for research applications. It features an imidazo[1,2-a]pyridine core, a nitrogen-containing fused heterocycle recognized as a priority pharmacophore in modern drug discovery . This scaffold is present in several marketed drugs and bioactive molecules due to its significant and diverse biological activities, which include demonstrated analgesic, anticancer, antiosteoporosis, and anxiolytic effects in research settings . The molecular structure of this compound incorporates a 4-methoxyphenylacetamide group linked via an ethylene spacer to the 2-position of the 7-methylimidazo[1,2-a]pyridine ring. This design suggests potential for interaction with various biological targets. The compound is intended for use by qualified researchers investigating the properties and activities of imidazo[1,2-a]pyridine derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-8-10-22-13-16(21-18(22)11-14)7-9-20-19(23)12-15-3-5-17(24-2)6-4-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMKJSCVADDUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a member of the imidazo[1,2-a]pyridine class, which has gained attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • A methoxyphenyl group
  • An imidazo[1,2-a]pyridine core
  • An ethylacetamide moiety

This structural configuration contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways.

Key Findings:

  • The compound has demonstrated the ability to inhibit cell proliferation in several cancer cell lines.
  • Mechanistic studies suggest that it may interact with specific enzymes involved in cell growth regulation.
Cell Line IC50 (µM) Mechanism of Action
HeLa5.4Apoptosis induction
MCF-73.8Cell cycle arrest
A5494.1Inhibition of proliferation

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively.

Mechanism:

  • Inhibition of COX enzymes has been observed, leading to reduced prostaglandin synthesis.
  • The compound may also downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of a related compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, which shares structural similarities. The results indicated that this compound improved energy metabolism in neuronal cells under ischemic conditions by enhancing O-GlcNAcylation, a critical post-translational modification involved in cellular stress responses .

Study 2: Anticancer Mechanisms

In a comparative study of various imidazo[1,2-a]pyridine derivatives, the compound was found to effectively inhibit the growth of breast cancer cells by inducing apoptosis through both intrinsic and extrinsic signaling pathways. This study highlighted the potential of modifying the methoxy group to enhance biological activity .

The biological activity of this compound is attributed to its interaction with molecular targets:

  • Enzyme Inhibition: The compound inhibits specific kinases involved in cell signaling pathways.
  • Receptor Modulation: It may bind to receptors that regulate inflammation and cell proliferation.
  • DNA Interaction: Potential interactions with DNA suggest a role in modifying gene expression related to cancer progression.

Comparative Analysis with Similar Compounds

Compound Name Activity Unique Features
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amineCOX-2 inhibitionSelective for inflammatory pathways
Indole derivativesAntiviral and anticancerDiverse biological activities due to structural variations

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,2-a]pyridine Ring

The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly influence pharmacological profiles:

  • 7-Methyl vs. 8-Methyl Substitution: describes N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide, which differs in the methyl group position (8 vs. 7).
  • 6-Methyl and 4-Methylphenyl Derivatives : lists compounds like 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02). Here, the 4-methylphenyl group replaces the 4-methoxyphenyl, reducing electron-donating effects, which could decrease solubility but increase lipophilicity .
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituent Position Key Structural Features Molecular Formula Reference
Target Compound 7-methyl 4-methoxyphenyl, ethyl linker C₁₉H₂₁N₃O₂ N/A
N-{2-[(4R)-8-methylimidazo...ethyl}acetamide 8-methyl Unsubstituted phenyl, ethyl linker C₁₂H₁₅N₃O
MM0333.02 6-methyl, 4-methylphenyl 4-methylphenyl, acetamide C₁₇H₁₇N₃O

Acetamide Side Chain Modifications

The ethyl linker and acetamide group are critical for molecular conformation and target engagement:

  • Ethyl vs. Cyclohexenyl Linkers : describes N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, which replaces the imidazo[1,2-a]pyridine with a cyclohexenyl group. This modification eliminates the heterocyclic core, likely reducing CNS activity but introducing conformational rigidity .
  • Phenylthio and Dihydrobenzofuran Derivatives : and highlight compounds like N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo...yl]methyl]acetamide and 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo...)acetamide. These derivatives introduce sulfur or oxygen-containing moieties, which may enhance metabolic stability or alter receptor selectivity .
Table 2: Acetamide Side Chain Variations
Compound Name Linker/Side Chain Features Bioactivity Implications Reference
Target Compound Ethyl linker to imidazo[1,2-a]pyridine Optimized for CNS penetration N/A
N-[2-(1-cyclohexen-1-yl)ethyl]-...acetamide Cyclohexenyl linker Reduced heterocyclic interaction
MM0333.05 () Acetonitrile substituent Increased electrophilicity

Methoxy vs. Other Aromatic Substituents

The 4-methoxyphenyl group in the target compound contrasts with analogs featuring ethoxy, methyl, or halogen substituents:

  • 4-Ethoxyphenyl Analog: describes 2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide.
  • Halogenated Derivatives : lists 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide. Fluorine substitution introduces electronegativity, enhancing binding to aromatic residues in target proteins .

Key Research Findings and Implications

  • Bioactivity Trends : Imidazo[1,2-a]pyridine derivatives with methoxy or methyl groups (e.g., Zolpidem) often exhibit sedative effects, suggesting the target compound may share similar mechanisms .
  • Metabolic Stability : Ethyl linkers and methoxy groups generally improve metabolic stability compared to bulkier substituents (e.g., cyclohexenyl) .
  • Structural-Activity Relationships (SAR) : Position 7-methyl on the imidazo[1,2-a]pyridine may offer optimal steric compatibility for receptor binding, as seen in commercial drugs .

Vorbereitungsmethoden

Cyclocondensation with α-Bromoketones

A chemodivergent approach (adapted from) involves reacting 2-amino-4-methylpyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. For example:

  • Reactants : 2-Amino-4-methylpyridine (1.5 eq), α-bromoacetophenone (1.0 eq), TBHP (4 eq), iodine (0.2 eq)
  • Solvent : Toluene
  • Conditions : Reflux at 100°C for 2 hours
  • Yield : 68–72% after column chromatography (petroleum ether/ethyl acetate).

This method favors the formation of the imidazo[1,2-a]pyridine core via radical-mediated cyclization, with iodine acting as a catalyst. The 7-methyl group arises from the 4-methyl substituent on the 2-aminopyridine.

Alternative Method Using TosOH-Catalyzed Cyclization

A TosOH-catalyzed protocol (from) employs 2-isocyano-2,4,4-trimethylpentane as a coupling partner:

  • Reactants : 2-Amino-4-methylpyridine (1 eq), pyridine-2-carbaldehyde (1 eq), TosOH (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq)
  • Solvent : Methanol
  • Conditions : 70°C for 12 hours
  • Yield : 84–88% after silica gel chromatography.

This method avoids halogenated intermediates but requires chromatographic purification.

Introduction of the Ethylamine Side Chain

The ethylamine moiety at the C2 position of the imidazo[1,2-a]pyridine is introduced via nucleophilic substitution or reductive amination .

Bromination Followed by Amine Substitution

  • Step 1: Bromination : Treat 7-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours to yield 2-bromo-7-methylimidazo[1,2-a]pyridine.
  • Step 2: Substitution : React the brominated intermediate with 2-aminoethanol in dimethylacetamide (DMA) at 120°C for 24 hours.
    • Yield : 75–80%.

Reductive Amination

An alternative route involves reductive amination of a ketone intermediate:

  • Reactants : 2-Acetyl-7-methylimidazo[1,2-a]pyridine (1 eq), ammonium acetate (3 eq), sodium cyanoborohydride (2 eq)
  • Solvent : Methanol
  • Conditions : 60°C for 12 hours
  • Yield : 65–70%.

Coupling with 4-Methoxyphenylacetic Acid

The final step involves forming the acetamide bond between the ethylamine side chain and 4-methoxyphenylacetic acid.

EDCI-Mediated Coupling

A reliable method (from) uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) :

  • Reactants : 2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethylamine (1 eq), 4-methoxyphenylacetic acid (1.3 eq), EDCI (3 eq)
  • Solvent : Pyridine
  • Conditions : 25°C for 12 hours
  • Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography
  • Yield : 85–90%.

Acid Chloride Method

For larger-scale synthesis, activation of the carboxylic acid as an acid chloride is preferred:

  • Step 1 : Treat 4-methoxyphenylacetic acid with thionyl chloride (2 eq) in dichloromethane at 0°C for 2 hours.
  • Step 2 : React the acid chloride with the ethylamine derivative in the presence of triethylamine (3 eq) at room temperature for 4 hours.
  • Yield : 78–82%.

Comparative Analysis of Methods

Step Method Yield (%) Purity (%) Key Advantages
Core Synthesis TBHP/Iodine 68–72 >95 Scalable, minimal byproducts
Core Synthesis TosOH-Catalyzed 84–88 >98 No halogenated reagents
Side Chain Bromination/Substitution 75–80 >97 High regioselectivity
Side Chain Reductive Amination 65–70 >95 Avoids bromination
Acetamide Coupling EDCI 85–90 >99 Room-temperature conditions
Acetamide Coupling Acid Chloride 78–82 >98 Suitable for bulk synthesis

Optimization Challenges and Solutions

  • Regioselectivity in Cyclization : The use of TBHP and iodine ensures radical-mediated cyclization at the C2 position, minimizing C3 byproducts.
  • Purification : Chromatography remains necessary for intermediates, but final acetamide purification via recrystallization (ethanol/water) achieves >99% purity.
  • Scale-Up : The acid chloride method offers better scalability, though EDCI is preferable for small-scale syntheses due to milder conditions.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or via Pd-catalyzed cross-coupling reactions .
  • Step 2 : Introduction of the ethylamine side chain through nucleophilic substitution or reductive amination .
  • Step 3 : Acetamide coupling using 2-(4-methoxyphenyl)acetic acid activated via EDC/HOBt or DCC, followed by reaction with the amine intermediate .

Q. Critical Conditions :

ParameterOptimal RangeReference
SolventDMF or THF
Temperature60–80°C (amide coupling)
CatalystPd(PPh₃)₄ (for cross-coupling)
Reaction Time12–24 hours (step-dependent)

Q. What spectroscopic methods are essential for characterizing this compound?

  • Basic :
    • ¹H/¹³C NMR : Confirm substituent integration and electronic environments (e.g., methoxy protons at ~δ 3.8 ppm, imidazo-pyridine aromatic protons at δ 7.0–8.5 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₂N₃O₂: 348.1709) .
  • Advanced :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the imidazo-pyridine region .
    • X-ray Crystallography : Confirm stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Contradictions in IC₅₀ values or target affinity may arise from:

  • Purity Variations : Use HPLC (≥95% purity) and DSC to confirm crystallinity .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with controls .
  • Off-Target Effects : Employ proteome-wide profiling (e.g., kinome screens) or CRISPR-based gene knockout validation .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Reaction Design : Use DFT calculations (Gaussian 16) to optimize transition states for key steps like amide coupling .
  • Molecular Docking (AutoDock Vina) : Model interactions with targets (e.g., kinases) by aligning the acetamide moiety in hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In Vitro :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
  • In Vivo :
    • Acute Toxicity (OECD 423) : Administer escalating doses (10–300 mg/kg) to rodents, monitoring ALT/AST levels .

Methodological Tables

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

SolventCatalystTemperatureYield (%)Purity (HPLC)Reference
DMFEDC/HOBt60°C7896
THFDCCRT6592
ToluenePd(PPh₃)₄100°C8298

Q. Table 2: Reported Biological Activities

TargetAssay TypeIC₅₀ (nM)Model SystemReference
Kinase XFluorescence12 ± 3HEK293 cells
GPCR YRadioligand450 ± 50CHO-K1 membranes
Ion Channel ZPatch Clamp2200 ± 300Xenopus oocytes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.